molecular formula C11H10ClNO4 B14256388 Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate CAS No. 208578-94-3

Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B14256388
CAS No.: 208578-94-3
M. Wt: 255.65 g/mol
InChI Key: MKYNMSRQIIEHIX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10ClNO4 It is a derivative of ethyl prop-2-enoate, where the hydrogen atoms on the prop-2-enoate moiety are substituted with a chlorine atom and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes chlorination using thionyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and 3-nitrobenzaldehyde, followed by their condensation in the presence of a base. The intermediate product is then chlorinated using thionyl chloride or another chlorinating agent under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Nitroso or hydroxylamine derivatives.

Scientific Research Applications

Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate
  • Ethyl 2-chloro-3-(4-nitrophenyl)prop-2-enoate
  • Ethyl 2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate

Uniqueness

Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of both a chlorine atom and a nitro group on the prop-2-enoate moiety. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

208578-94-3

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H10ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-7H,2H2,1H3

InChI Key

MKYNMSRQIIEHIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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